An In-depth Technical Guide to the Synthesis of 1-Butyryl-4-cinnamylpiperazine
An In-depth Technical Guide to the Synthesis of 1-Butyryl-4-cinnamylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Butyryl-4-cinnamylpiperazine, also known as Bucinnazine or AP-237, is a potent synthetic opioid analgesic.[1][2] Initially developed in Japan in the 1970s, it has seen clinical use, particularly in China, for the management of severe pain, including cancer-related pain.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of 1-Butyryl-4-cinnamylpiperazine, designed for professionals in chemical and pharmaceutical research and development. The synthesis is a multi-step process that leverages the versatile chemistry of the piperazine core.[1] This guide will detail the primary synthetic routes, including the preparation of the key intermediate, 1-cinnamylpiperazine, followed by its acylation to yield the final product.
Introduction to 1-Butyryl-4-cinnamylpiperazine
1-Butyryl-4-cinnamylpiperazine is a member of the cinnamylpiperazine class of synthetic opioids.[4] Its structure features a central piperazine ring substituted with a butyryl group at one nitrogen and a cinnamyl group at the other.[1] This specific molecular architecture is responsible for its potent analgesic activity, which is comparable to that of morphine.[2] The compound acts as a selective agonist at the μ-opioid receptor, the primary target for many opioid analgesics.[1][2] The effects of bucinnazine can be reversed by opioid antagonists such as naloxone, confirming its mechanism of action through μ-opioid receptor activation.[1][2]
Table 1: Physicochemical Properties of 1-Butyryl-4-cinnamylpiperazine
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄N₂O | [1][2] |
| Molar Mass | 272.392 g/mol | [1][2] |
| Boiling Point | 184 - 185 °C (0.2 mmHg) | [5] |
| Melting Point (HCl salt) | 203-206°C to 211-213°C | [1] |
| Solubility | Soluble in DMSO, not in water | [1] |
| pKa | 6.78±0.10 (Predicted) | [5] |
Retrosynthetic Analysis
A retrosynthetic analysis of 1-Butyryl-4-cinnamylpiperazine reveals a straightforward disconnection at the amide bond. This suggests a synthetic strategy involving the acylation of a 1-cinnamylpiperazine intermediate. This intermediate, in turn, can be synthesized from piperazine and a cinnamyl halide.
Caption: Retrosynthetic analysis of 1-Butyryl-4-cinnamylpiperazine.
Synthesis Pathway
The synthesis of 1-Butyryl-4-cinnamylpiperazine is typically achieved in two main steps:
-
Synthesis of 1-Cinnamylpiperazine: This intermediate is prepared by the N-alkylation of piperazine with a cinnamyl halide (e.g., cinnamyl chloride or bromide).[1][6]
-
Acylation of 1-Cinnamylpiperazine: The secondary amine of 1-cinnamylpiperazine is then acylated using butyryl chloride to yield the final product.[1][5]
Caption: Overall synthesis pathway for 1-Butyryl-4-cinnamylpiperazine.
Detailed Experimental Protocol
PART 1: Synthesis of trans-1-Cinnamylpiperazine
This procedure is adapted from established methods for the N-alkylation of piperazine.[6][7] trans-1-Cinnamylpiperazine is a key intermediate used in the synthesis of various biologically active compounds.[8]
Materials:
-
Piperazine (anhydrous)
-
Cinnamyl chloride
-
Isopropanol
-
Chloroform
-
Sodium hydroxide solution
-
Potassium carbonate (anhydrous)
-
n-Hexane
Equipment:
-
Round-bottom flask with reflux condenser and stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve a significant excess of anhydrous piperazine (e.g., 5 molar equivalents) in isopropanol.
-
Slowly add cinnamyl chloride (1 molar equivalent) dropwise to the stirred piperazine solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 70°C and maintain it for 3 hours with continuous stirring.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the isopropanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in chloroform and transfer it to a separatory funnel.
-
Wash the chloroform solution sequentially with a sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and remove the chloroform in vacuo.[6]
-
The crude product can be purified by vacuum distillation to remove excess piperazine and isolate N-cinnamylpiperazine.[6] The product can be further purified by recrystallization from n-hexane.[6]
PART 2: Synthesis of 1-Butyryl-4-cinnamylpiperazine
This step involves the nucleophilic acylation of the synthesized 1-cinnamylpiperazine.[1]
Materials:
-
1-Cinnamylpiperazine (from Part 1)
-
Butyryl chloride
-
Chloroform or Benzene
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Dry benzene (for hydrochloride salt formation)
-
Dry hydrogen chloride gas
-
Ethanol-ether (for recrystallization)
Equipment:
-
Round-bottom flask with a dropping funnel and stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for gas introduction
-
Filtration apparatus
Procedure:
-
Dissolve 1-cinnamylpiperazine (1 molar equivalent) and sodium bicarbonate (a slight excess) in chloroform.[9]
-
Cool the mixture in an ice bath.
-
Add a solution of butyryl chloride (1 molar equivalent) in chloroform dropwise to the stirred mixture.[9]
-
Allow the reaction to proceed at room temperature for several hours with continuous stirring.[9]
-
Wash the chloroform solution with water and dry it over anhydrous sodium sulfate.[9]
-
Concentrate the solution under reduced pressure to obtain the crude product as an oil.[9]
-
The crude 1-butyryl-4-cinnamylpiperazine can be purified by vacuum distillation.[9]
-
For the preparation of the hydrochloride salt, dissolve the purified base in dry benzene and pass dry hydrogen chloride gas through the solution.[9]
-
Collect the precipitated hydrochloride salt by filtration and recrystallize it from an ethanol-ether mixture to obtain colorless needles.[9]
Alternative Synthetic Approaches
While the N-alkylation of piperazine with a cinnamyl halide is a common method, reductive amination presents an alternative route for the synthesis of the 1-cinnamylpiperazine intermediate.[10][11] This method involves the reaction of a cinnamaldehyde with piperazine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.[12][13]
Reductive Amination Pathway:
Caption: Reductive amination approach to 1-cinnamylpiperazine.
This one-pot procedure can be advantageous in terms of reaction efficiency and milder reaction conditions.[12] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[10][13]
Analytical Characterization
The purity and identity of the synthesized 1-Butyryl-4-cinnamylpiperazine should be confirmed using various analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to the product. A reversed-phase C18 column with UV detection is suitable.[14] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the calculated molecular weight (272.39 g/mol ).[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra will show characteristic peaks for the butyryl, cinnamyl, and piperazine protons and carbons.[15] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the amide C=O stretch and the C=C stretch of the cinnamyl group. |
Safety Considerations
Chemical Hazards:
-
Piperazine: Corrosive and can cause severe skin burns and eye damage.[16] It is also a respiratory and skin sensitizer.[17] Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Cinnamyl Chloride: A lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.
-
Butyryl Chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.
-
1-Butyryl-4-cinnamylpiperazine: As a potent opioid, it has a high potential for abuse and dependence.[1] It can cause respiratory depression, which can be fatal in high doses.[1] All handling should be done with extreme caution and appropriate safety measures to prevent exposure.
Procedural Hazards:
-
Exothermic Reactions: The acylation reaction can be exothermic. Proper cooling and slow addition of reagents are necessary to control the reaction temperature.
-
Use of Flammable Solvents: Many of the solvents used are flammable. Ensure that all heating is done using appropriate equipment (e.g., heating mantles) and that there are no open flames.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.[18]
-
Chemical-resistant gloves.[18]
-
A lab coat.[18]
-
For handling piperazine and the final product, respiratory protection may be necessary.[18]
Conclusion
The synthesis of 1-Butyryl-4-cinnamylpiperazine is a well-established process that relies on fundamental organic chemistry principles. The two-step approach involving the initial formation of 1-cinnamylpiperazine followed by acylation is a reliable and scalable method. Researchers should have a thorough understanding of the reaction mechanisms and adhere to strict safety protocols due to the hazardous nature of the reagents and the pharmacological activity of the final product. The information provided in this guide serves as a comprehensive resource for the successful and safe synthesis of this potent analgesic compound.
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